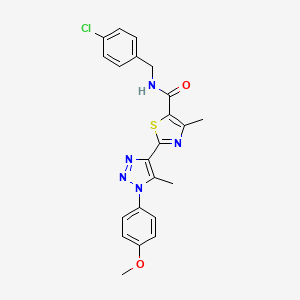

![molecular formula C15H17N3O3S B2483969 N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide CAS No. 681265-30-5](/img/structure/B2483969.png)

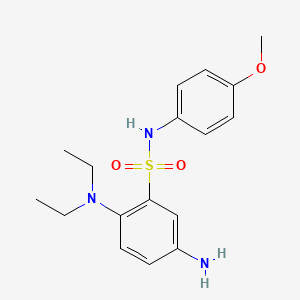

N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide involves intricate organic chemistry. Researchers have explored diverse synthetic routes to access this compound, aiming for high yields, purity, and scalability. Detailed studies on reaction conditions, reagents, and purification methods are essential to optimize the synthesis process .

Molecular Structure Analysis

The molecular structure of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide reveals its core heterocyclic scaffold. The phenyl and thieno-pyrazole moieties contribute to its overall stability and reactivity. Researchers employ techniques such as X-ray crystallography and spectroscopy (NMR, IR, and MS) to elucidate its precise geometry and confirm its identity .

Chemical Reactions Analysis

Understanding the reactivity of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide is crucial for designing synthetic pathways and exploring its potential applications. Investigations into its behavior under various conditions, such as acidic or basic environments, can reveal key functional groups and potential sites for derivatization. Additionally, studies on its stability and decomposition pathways are essential .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Researchers have synthesized related carboxamides based on the pyrazolobenzothiazine ring system and evaluated their antioxidant activity . These compounds were found to be effective scavengers of superoxide anion radicals. The presence of the dihydropyrazolo[4,3-c][1,2]benzothiazine 5,5-dioxide moiety contributes to this activity.

Anti-Inflammatory and Analgesic Applications

1,2-benzothiazine-3-carboxamides 1,1-dioxides, including derivatives of our compound, are known for their potent anti-inflammatory and analgesic properties. These compounds belong to the oxicam family of non-steroidal anti-inflammatory drugs (NSAIDs). Notable examples of oxicams include piroxicam, sudoxicam, ampiroxicam, and meloxicam. Further exploration of our compound’s anti-inflammatory potential could yield valuable insights .

Anti-Allergic and Anti-Microbial Effects

Benzothiazine derivatives have demonstrated versatile bioactivity. Some exhibit anti-allergic effects, while others possess anti-microbial properties. Our compound’s unique structure may contribute to these activities, making it a promising candidate for further investigation .

Central Nervous System (CNS) Modulation

Certain benzothiazine derivatives act as CNS depressants and tranquilizers. Although specific studies on our compound are lacking, its structural features warrant exploration in this context. Investigating its effects on the CNS could reveal novel therapeutic applications .

Template for Future Drug Development

Given its moderate to significant radical scavenging activity and diverse bioactive potential, our compound serves as a template for designing more potent biologically active molecules. Researchers can modify or derivatize it to create novel drug candidates .

Other Applications

While the above points highlight key areas, our compound’s properties may extend to additional fields such as neurology, immunology, and pharmacology. Further research is needed to uncover its full range of applications.

Mecanismo De Acción

While the precise biological mechanism of N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)isobutyramide remains an active area of research, its structural resemblance to existing bioactive compounds suggests potential interactions with biological targets. Computational modeling and in vitro assays can shed light on its binding affinity, cellular uptake, and potential therapeutic applications.

Propiedades

IUPAC Name |

N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-methylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3S/c1-10(2)15(19)16-14-12-8-22(20,21)9-13(12)17-18(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNWPXJCYSWGDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

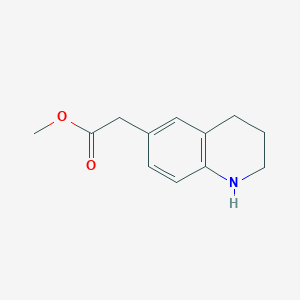

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)propionamide](/img/structure/B2483891.png)

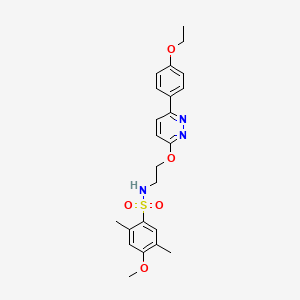

![2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[2-(prop-2-en-1-yloxy)phenyl]methyl}acetamide](/img/structure/B2483893.png)

![3-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1,2-benzothiazole 1,1-dioxide](/img/structure/B2483900.png)

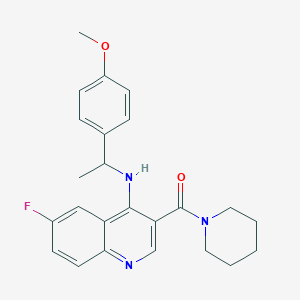

![N-(2-Cyclopropyl-2-hydroxypropyl)-N-[(3-fluoro-5-methoxyphenyl)methyl]prop-2-enamide](/img/structure/B2483903.png)

![4-Ethyl-5-fluoro-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine](/img/structure/B2483907.png)

![Tert-butyl 2-[amino(methyl)amino]acetate;4-methylbenzenesulfonic acid](/img/no-structure.png)